2-Dec-9-enyl-4-methyl-1,3-dioxane
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Overview
Description
2-Dec-9-enyl-4-methyl-1,3-dioxane is a chemical compound with the molecular formula C15H28O2 It is characterized by a six-membered dioxane ring substituted with a dec-9-enyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dec-9-enyl-4-methyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purifying the starting materials.
Reaction Setup: Using reactors designed for optimal mixing and temperature control.
Purification: Employing techniques such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Dec-9-enyl-4-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The dioxane ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Dec-9-enyl-4-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 2-Dec-9-enyl-4-methyl-1,3-dioxane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological outcomes. The exact molecular targets and pathways depend on the context of its application, such as antimicrobial activity or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Dec-9-enyl-4-methyl-1,3-dioxolane: Similar structure with a dioxolane ring instead of a dioxane ring.
2-Dec-9-enyl-4-methyl-1,3-dioxepane: Contains a dioxepane ring, differing in ring size.
2-Dec-9-enyl-4-methyl-1,3-dioxane-5-carboxylic acid: A carboxylic acid derivative of the original compound.
Uniqueness
This compound is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
5445-57-8 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-dec-9-enyl-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-15-16-13-12-14(2)17-15/h3,14-15H,1,4-13H2,2H3 |
InChI Key |
UCCCJFUKJUIYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)CCCCCCCCC=C |
Origin of Product |
United States |
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